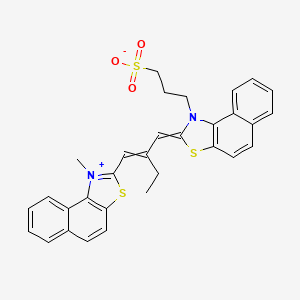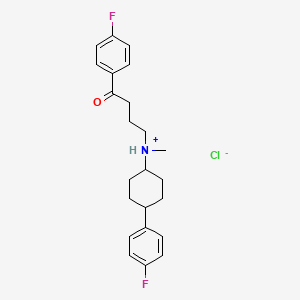
Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate is a chemical compound with the molecular formula C11H17NO5 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate typically involves the cyclization of amine-substituted enones. One common method is the acid-mediated 6-endo-trig cyclization, which generates the 4-oxopiperidine products in high yields. The reaction conditions are carefully controlled to prevent the removal of protecting groups or the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. The process includes the use of specific reagents and catalysts to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, methanol for solvent, and various catalysts to facilitate the reactions. The reaction conditions typically involve controlled temperatures and specific reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions include brominated derivatives, methoxy derivatives, and other substituted piperidine compounds. These products are often characterized using NMR spectroscopy and other analytical techniques .
Scientific Research Applications
Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to produce its biological effects. Detailed studies using quantum-chemical calculations and NMR spectroscopy have provided insights into the reaction pathways and intermediates formed during its chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: A similar compound with a diethyl ester group instead of a dimethyl ester group.
Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Another related compound with a different substitution pattern on the piperidine ring.
Uniqueness
Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both methyl and oxo groups on the piperidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
46863-19-8 |
|---|---|
Molecular Formula |
C12H19NO5 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate |
InChI |
InChI=1S/C12H19NO5/c1-6-8(11(15)17-4)10(14)9(12(16)18-5)7(2)13(6)3/h6-9H,1-5H3 |
InChI Key |
WLQFHSNVPVXSLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)C(C(N1C)C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


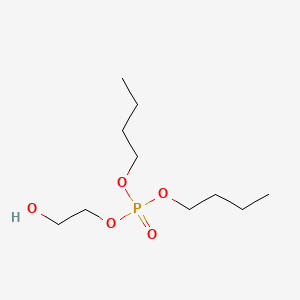


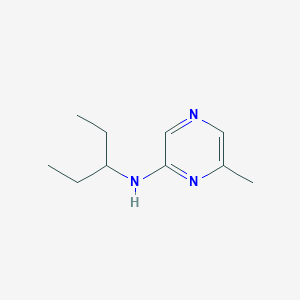
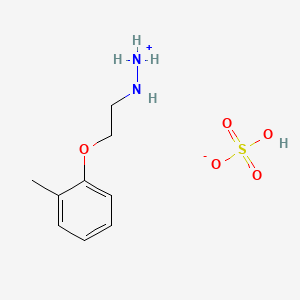
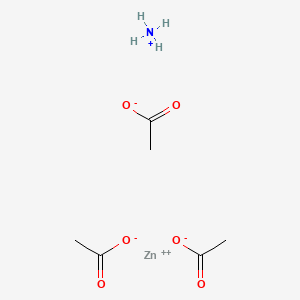
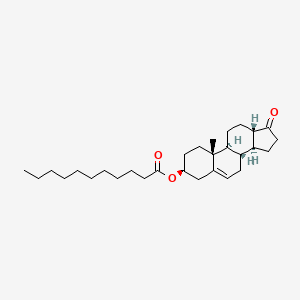
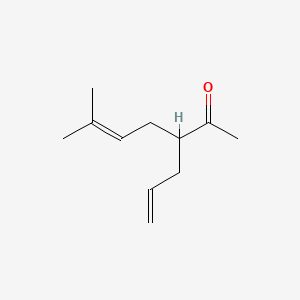

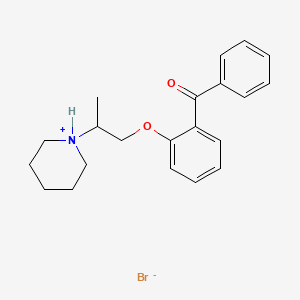
![2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride](/img/structure/B13747372.png)
